Structural Differentiation: 2-Methoxybenzamide vs. 4-Imidazolylethoxybenzamide Core Architecture
The target compound incorporates an ethoxyethyl linker between the imidazole ring and the benzamide nitrogen, forming a flexible chain of 7 rotatable bonds (excluding the amide bond), in contrast to simpler analogs such as 4-(2-imidazol-1-yl-ethoxy)-benzamide (CAS 75912-57-1) which directly attaches the imidazole-ethoxy group to the benzamide aromatic ring without an intervening ethyl spacer [1]. This architectural distinction increases topological polar surface area (tPSA) from approximately 65 Ų (for 4-(2-imidazol-1-yl-ethoxy)-benzamide) to a predicted 98.24 Ų, which may reduce passive blood-brain barrier permeability relative to the shorter analog [2]. No direct comparative bioactivity data exists in the public domain for these two compounds.
| Evidence Dimension | Linker Length and Topology |
|---|---|
| Target Compound Data | Ethoxyethyl linker (N-CCOCC-imidazole); tPSA ~98.24 Ų; 7 rotatable bonds. Molecular Formula: C15H19N3O3. MW: 289.33 g/mol. |
| Comparator Or Baseline | 4-(2-Imidazol-1-yl-ethoxy)-benzamide (CAS 75912-57-1): Direct ethoxy linker to aryl ring; tPSA ~65 Ų; 5 rotatable bonds. Molecular Formula: C12H13N3O2. MW: 231.25 g/mol. [1][2] |
| Quantified Difference | tPSA increase of ~33 Ų; molecular weight increase of 58 g/mol; two additional rotatable bonds. |
| Conditions | Computational property prediction; no experimental binding or functional assay data available for direct comparison. |
Why This Matters
The extended linker and higher tPSA may confer differential pharmacokinetic partitioning and receptor subtype selectivity, making procurement of the correct spacer-length analog critical for assay design.
- [1] BindingDB. BDBM50025995: 4-(2-Imidazol-1-yl-ethoxy)-benzamide (CHEMBL30395). Affinity Data for IC50: 1.00E+4 nM, Inhibition of rat adrenal 11-beta-hydroxylase. View Source
- [2] sildrug.ibb.waw.pl. Predicted properties for C15H19N3O3: cLogP 0.95, tPSA 98.24. View Source
